molecular formula C13H18BrNO3 B1344551 2-bromo-N-(2,4-dimethoxybenzyl)butanamide CAS No. 1119453-09-6

2-bromo-N-(2,4-dimethoxybenzyl)butanamide

Cat. No. B1344551
M. Wt: 316.19 g/mol
InChI Key: CTOZZZIPGGFSTI-UHFFFAOYSA-N
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Description

2-bromo-N-(2,4-dimethoxybenzyl)butanamide is a biochemical compound used for proteomics research . It has a molecular formula of C13H18BrNO3 and a molecular weight of 316.2 .


Molecular Structure Analysis

The molecular structure of 2-bromo-N-(2,4-dimethoxybenzyl)butanamide can be represented by the SMILES string O=C(C(CC)Br)NC(C(OC)=C1)=CC=C1OC . This indicates that the compound contains a bromo group attached to a butanamide group, which is further connected to a 2,4-dimethoxybenzyl group .


Physical And Chemical Properties Analysis

2-bromo-N-(2,4-dimethoxybenzyl)butanamide is a solid compound . Its molecular weight is 316.2 , and its molecular formula is C13H18BrNO3 .

Scientific Research Applications

Synthetic Chemistry and Analytical Techniques

Studies have developed high-performance liquid chromatography with tandem mass spectrometry (HPLC-MS/MS) methods for detecting and quantifying N-benzyl phenethylamines derivatives in biological specimens, showcasing applications in toxicology and forensic science (Poklis et al., 2014). Additionally, research into the GC–MS and GC–IR analysis of substituted N-benzyl 4-bromo-2,5-dimethoxyphenylisopropylamines reveals the synthetic pathways and structural analysis capabilities for novel psychoactive substances (Abiedalla et al., 2021).

Pharmacological Applications

Research on the metabolic pathways of psychoactive designer drugs like 2C-B in various species, including humans, offers insights into drug metabolism, potentially guiding the development of therapeutic agents or understanding toxicological profiles (Carmo et al., 2005). Similarly, synthetic bromophenols and their methoxy derivatives have been investigated for their protein tyrosine phosphatase 1B (PTP1B) inhibition activities, indicating potential applications in drug discovery for metabolic diseases (Cui et al., 2011).

Material Science and Biochemical Research

The synthesis of novel bromophenols, including natural products and their carbonic anhydrase inhibitory properties, demonstrates applications in developing treatments for conditions like glaucoma and epilepsy (Balaydın et al., 2012). Furthermore, the isolation of glucose 6-phosphate dehydrogenase (G6PD) inhibitors from algae indicates the potential for discovering new biochemical tools or therapeutic agents (Mikami et al., 2016).

Safety And Hazards

The compound is classified as Acute Tox. 3 Oral - Eye Irrit. 2 . This means it’s harmful if swallowed and causes serious eye irritation. It’s recommended to take precautionary measures like washing hands and face thoroughly after handling, wearing protective gloves and eye protection .

properties

IUPAC Name

2-bromo-N-[(2,4-dimethoxyphenyl)methyl]butanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18BrNO3/c1-4-11(14)13(16)15-8-9-5-6-10(17-2)7-12(9)18-3/h5-7,11H,4,8H2,1-3H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTOZZZIPGGFSTI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)NCC1=C(C=C(C=C1)OC)OC)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801234309
Record name 2-Bromo-N-[(2,4-dimethoxyphenyl)methyl]butanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801234309
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

316.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-bromo-N-(2,4-dimethoxybenzyl)butanamide

CAS RN

1119453-09-6
Record name 2-Bromo-N-[(2,4-dimethoxyphenyl)methyl]butanamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1119453-09-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromo-N-[(2,4-dimethoxyphenyl)methyl]butanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801234309
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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